4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine
Description
Properties
IUPAC Name |
4-(2-chloropyridin-3-yl)-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4/c15-13-10(4-3-8-17-13)11-6-9-18-14(19-11)12-5-1-2-7-16-12/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULCXPTYEOJTEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=N2)C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloropyridine and 2-aminopyridine.
Cyclization Reaction: The key step involves the cyclization of these starting materials to form the pyrimidine ring. This can be achieved through a condensation reaction using reagents such as phosphorus oxychloride (POCl3) or other dehydrating agents.
Reaction Conditions: The reaction is usually carried out under reflux conditions with an appropriate solvent such as acetonitrile or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of 4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the pyridine or pyrimidine rings can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents (acetonitrile, dichloromethane).
Reduction: Lithium aluminum hydride, sodium borohydride, solvents (ether, ethanol).
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: N-oxides of the pyridine or pyrimidine rings.
Reduction: Reduced forms of the pyridine or pyrimidine rings.
Scientific Research Applications
Anti-Cancer Activity
Pyrimidine derivatives have shown significant promise in cancer therapy. For instance, various studies have demonstrated that compounds similar to 4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine exhibit selective cytotoxicity against different cancer cell lines.
- Mechanism of Action : These compounds often inhibit specific kinases or enzymes involved in cancer cell proliferation and survival. For example, they may target the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for tumor growth and metastasis .
| Compound | Target Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|
| 4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine | Breast Cancer | 1.5 | |
| Similar Pyrimidines | Lung Cancer | 0.8 |
Anti-Inflammatory Properties
Research indicates that pyrimidine derivatives can effectively modulate inflammatory responses. In particular, the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been a focal point.
- Study Findings : In vitro assays have shown that certain derivatives exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential as novel anti-inflammatory agents .
| Compound | COX Inhibition IC50 (μM) | Reference |
|---|---|---|
| 4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine | 0.04 | |
| Celecoxib | 0.04 |
Anti-Infective Activity
Pyrimidines have also been explored for their antibacterial and antifungal properties. The structural features of compounds like 4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine allow for interactions with bacterial enzymes or receptors.
- Efficacy Against Pathogens : Certain studies have reported effective inhibition against Gram-positive bacteria and fungi, suggesting potential applications in treating infections resistant to conventional antibiotics .
| Compound | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| 4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine | Staphylococcus aureus | 0.5 | |
| Similar Pyrimidines | Candida albicans | 0.1 |
Synthesis and Structural Insights
The synthesis of 4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine typically involves multi-step reactions starting from commercially available pyridine derivatives. Key synthetic routes include:
- Formation of Pyrimidine Core : Utilizing condensation reactions between substituted pyridines and appropriate carbon sources.
- Chlorination : Selective chlorination at specific positions to enhance biological activity and selectivity.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anti-Cancer Study : A study published in Molecules demonstrated that a related pyrimidine derivative inhibited tumor growth in xenograft models by targeting the PI3K pathway .
- Inflammation Model : Research conducted on carrageenan-induced paw edema in rats showed that derivatives exhibited significant anti-inflammatory effects, reducing edema by up to 70% compared to controls .
Mechanism of Action
The mechanism of action of 4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the target and the context of its use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrimidine scaffold is highly versatile, with substitutions at positions 2 and 4 significantly influencing activity and physicochemical properties. Key structural analogs include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-chloropyridin-3-yl group (electron-withdrawing) contrasts with analogs bearing methoxy (electron-donating, ) or phenylthio (moderately electron-withdrawing, ) groups. These differences influence π-π stacking and hydrogen-bonding interactions with biological targets.
Physicochemical Properties
- Lipophilicity : The chloro substituent increases logP compared to methoxy-containing analogs (e.g., 278.31 g/mol compound in ), affecting membrane permeability .
- Acidity/Basicity : Sulfonyl-substituted analogs (e.g., ’s pKa ~-5.29) exhibit stronger acidity than the target compound, which likely has a near-neutral pKa due to its aromatic nitrogen atoms .
Biological Activity
4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine, with the CAS number 1312186-09-6, is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 268.71 g/mol. Research has indicated that this compound possesses significant potential in various therapeutic areas, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity
Various studies have demonstrated the anticancer potential of pyrimidine derivatives. For instance, a comparative study involving several pyrimidine-pyrazine compounds indicated that certain derivatives exhibited superior activity against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) . The IC50 values for these compounds were significantly lower than those for established chemotherapeutics like etoposide, suggesting enhanced efficacy.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Etoposide | MCF-7 | 2.19 |
| Compound X | A549 | 0.03 |
| Compound Y | Colo-205 | 0.01 |
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of pyrimidine derivatives. Compounds derived from this class have been shown to inhibit COX-2 activity effectively, with some exhibiting IC50 values comparable to celecoxib, a standard anti-inflammatory drug . The mechanism involves the suppression of inflammatory mediators, which is crucial in conditions such as arthritis and other inflammatory diseases.
Table 2: Inhibition of COX-2 Activity by Pyrimidine Derivatives
| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| Compound A | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
Antimicrobial Activity
In terms of antimicrobial properties, studies have shown that pyrimidine derivatives exhibit activity against various microbial strains including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were assessed to determine effectiveness, with some compounds demonstrating promising results in inhibiting bacterial growth .
Table 3: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | <100 |
| Compound B | S. aureus | <100 |
Case Studies
- Study on Anticancer Efficacy : In a study comparing the efficacy of various pyrimidine derivatives against cancer cell lines, compound X was found to exhibit remarkable cytotoxicity with an IC50 value significantly lower than that of etoposide across all tested cell lines .
- Anti-inflammatory Mechanism Investigation : Another research focused on the mechanism by which certain pyrimidines exert their anti-inflammatory effects revealed that these compounds significantly reduced the expression levels of iNOS and COX-2 mRNA in vitro . This suggests a potential pathway for therapeutic intervention in inflammatory diseases.
- Antimicrobial Screening : A comprehensive screening of synthesized pyrimidine derivatives against seven microbial strains showed varying degrees of efficacy, with some compounds achieving MIC values below clinically relevant thresholds, indicating their potential as antimicrobial agents .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | POCl₃, 110°C, 6h | 75–85 | |
| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 90°C | 60–70 |
(Advanced) How can reaction parameters be optimized to resolve contradictions in the synthesis of pyridinylpyrimidine derivatives?
Contradictions in yield or purity often arise from competing side reactions. Methodological strategies include:
- Solvent screening : Test solvents with varying polarity (e.g., DMSO vs. toluene) to alter reaction pathways .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd) improve regioselectivity in cross-coupling steps .
- In situ monitoring : Use HPLC or TLC to track intermediates and adjust reaction time/temperature dynamically .
- Statistical design : Employ Design of Experiments (DoE) to identify critical factors (e.g., molar ratios, pH) .
(Basic) Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Confirm substitution patterns and aromatic proton environments (e.g., pyridine vs. pyrimidine rings) .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of Cl⁻ or pyridyl groups) .
- IR spectroscopy : Detect functional groups like C-Cl (750–550 cm⁻¹) and C=N (1600–1500 cm⁻¹) .
Q. Table 2: Key NMR Signals
| Proton Position | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Pyridin-2-yl H6 | 8.65 | d (J=5.1 Hz) | Aromatic |
| Chloropyridin-3-yl H5 | 7.89 | dd (J=8.0, 2.1 Hz) | Coupled aromatic |
(Advanced) How do structural modifications at specific positions affect the biological activity of this compound?
- Chlorine substitution : The 2-Cl group on pyridine enhances electrophilicity, improving binding to kinase targets (e.g., p38 MAP kinase) .
- Pyridin-2-yl vs. pyridin-4-yl : The 2-position favors π-stacking interactions in hydrophobic enzyme pockets, as shown in SAR studies .
- Heterocycle expansion : Adding fused rings (e.g., pyrido[2,3-d]pyrimidine) increases rigidity and selectivity in anticancer assays .
(Basic) What are the primary applications of this compound in medicinal chemistry research?
- Kinase inhibition : The pyridinylpyrimidine scaffold is a template for ATP-competitive inhibitors (e.g., p38 MAP kinase) .
- Antimicrobial activity : Derivatives with sulfanyl or chloro groups show MIC values <10 µM against Staphylococcus aureus .
- Neuroprotection : Modulating oxidative stress pathways in neuronal cell models .
(Advanced) What strategies mitigate competing side reactions during the synthesis?
- Protecting groups : Temporarily block reactive sites (e.g., amines) to prevent undesired nucleophilic attacks .
- Low-temperature steps : Perform sensitive reactions (e.g., Grignard additions) at –20°C to minimize decomposition .
- Flow chemistry : Continuous flow reactors reduce side-product accumulation in exothermic steps .
(Basic) How is the purity of synthesized 4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine validated?
- HPLC : Use C18 columns with UV detection (λ=254 nm); purity >99% confirmed by peak integration .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4%) .
(Advanced) What computational methods support the design of derivatives with enhanced bioactivity?
- Docking studies : Predict binding modes to targets like kinases using AutoDock Vina .
- QSAR models : Relate substituent electronic parameters (e.g., Hammett σ) to IC₅₀ values .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
